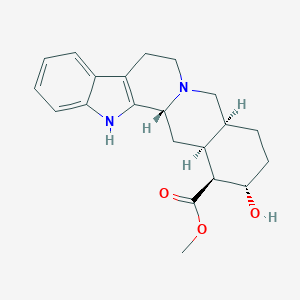
Isorauhimbine
Overview
Description
Isorauhimbine is an alkaloid derived from the plant Rauvolfia serpentina. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is also used in the treatment of cardiovascular diseases such as hypertension, arrhythmia, and angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorauhimbine can be synthesized through various chemical routes, often involving the extraction and purification from Rauvolfia serpentina. The synthetic process typically includes steps such as alkaloid extraction, purification, and crystallization. Specific reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Rauvolfia serpentina, followed by purification processes. Techniques such as column chromatography and recrystallization are commonly employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Isorauhimbine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Isorauhimbine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and synthetic methodologies.
Biology: Investigated for its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and infections.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
Isorauhimbine exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits the synthesis of bacterial proteins
Comparison with Similar Compounds
Isorauhimbine is compared with other similar alkaloids, such as:
Rauhimbine: Another alkaloid from Rauvolfia serpentina with similar biological activities but different potency and selectivity.
Yohimbine: An alkaloid with prominent use as an aphrodisiac and in treating erectile dysfunction, differing in its mechanism of action and therapeutic applications.
Ajmalicine: An alkaloid used in the treatment of hypertension, with a different chemical structure and pharmacological profile .
This compound stands out due to its unique combination of anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various scientific and medical applications.
Properties
IUPAC Name |
methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-RIEHRDFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-09-0 | |
| Record name | 3-Epiisoyohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Isorauhimbine?
A1: this compound has been identified and isolated from the roots of Rauwolfia vomitoria []. It is also found as a constituent of Rauwolfia serpentina, a plant traditionally used for medicinal purposes [].
Q2: What is the potential of this compound in cancer therapy?
A2: Research suggests that this compound exhibits strong binding affinity to Poly (ADP-ribose) polymerase-1 (PARP-1) []. PARP-1 is considered a promising target for developing new cancer therapies. Molecular docking studies indicate that this compound interacts with PARP-1 through hydrogen bonds and hydrophobic interactions []. This suggests potential for this compound as a lead compound in developing novel anticancer drugs.
Q3: Were there any other compounds isolated from Rauwolfia vomitoria alongside this compound?
A3: Yes, a total of fifteen indole alkaloids were isolated from the roots of Rauwolfia vomitoria, including this compound []. Some of the other identified alkaloids include Reserpine, Tetrahydroalstonine, Isosandwicine, Ajmaline, Sandwicine, Yohimbine, and Mitraphylline []. This highlights the rich phytochemical diversity of Rauwolfia vomitoria.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


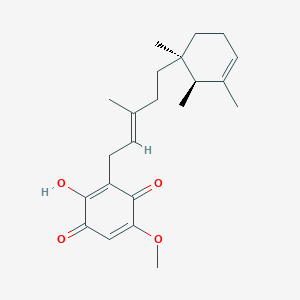
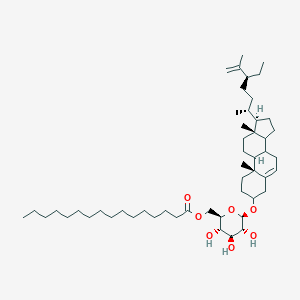





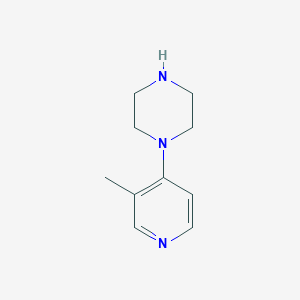
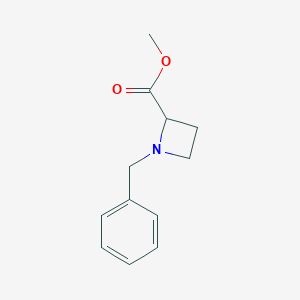
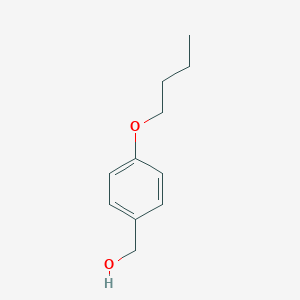
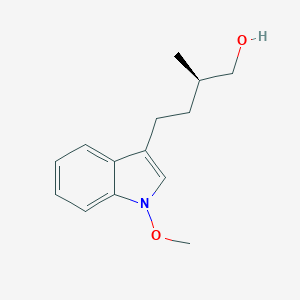
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![Bis[4-(vinyloxy)butyl]terephthalate](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester](/img/structure/B44593.png)
